molecular formula C7H12ClF2N B2771664 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride CAS No. 2580234-12-2

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2771664
CAS No.: 2580234-12-2
M. Wt: 183.63
InChI Key: DHWACPFWOZEYMO-UHFFFAOYSA-N
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Description

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride, also known as DF-BFP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. DF-BFP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which has been implicated in a variety of physiological and pathological processes. In

Scientific Research Applications

Radical Chlorination and Hydrodechlorination

  • A study by Le et al. (2021) explored the radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid, demonstrating the selective formation of various halogenated bicyclo[1.1.1]pentane cages. This selective chlorination process has applications in creating specific molecular structures used in pharmaceuticals and material science (Le et al., 2021).

Radical-mediated Difunctionalization in Medicinal Chemistry

  • Wu et al. (2021) disclosed an efficient preparation of sulfonyl alkynyl/allyl/cyano-substituted Bicyclo[1.1.1]pentane (BCP) derivatives, a process which is beneficial for generating diverse bioactive molecules, particularly in medicinal chemistry (Wu et al., 2021).

Synthetic Approach in Drug Discovery

  • Bychek et al. (2019) developed a synthetic approach for difluoro-substituted bicyclo[1.1.1]pentanes, which are suggested as saturated bioisosteres of the benzene ring in drug discovery projects. This underscores the compound's relevance in designing new drugs (Bychek et al., 2019).

Chemical Structure and Energy Analysis

  • Research by Wiberg et al. (1992) provided insights into the structures and energies of ions derived from bicyclo[1.1.1]pentane. Such studies are vital for understanding the chemical behavior and potential applications of these compounds in various fields (Wiberg et al., 1992).

Synthesis of BCP Benzylamines

  • Shelp and Walsh (2018) reported on the synthesis of BCP benzylamines, which have potential applications in the development of new drug candidates, demonstrating the versatility of these compounds in medicinal chemistry (Shelp & Walsh, 2018).

Aminoalkylation for Building Blocks in Pharmaceuticals

  • Hughes et al. (2019) introduced a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, which has significant implications for the efficient creation of important building blocks in pharmaceutical research (Hughes et al., 2019).

Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentanes

  • Ma et al. (2019) discussed the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, highlighting the challenges and novel methodologies in synthesizing these compounds, which are crucial in improving the physicochemical properties of drug candidates (Ma et al., 2019).

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9,4-10)6-1-5(2-6)3-6;/h5H,1-4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWACPFWOZEYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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